molecular formula C15H13F3O2 B6334890 2-(Benzyloxy)-1-methoxy-4-(trifluoromethyl)benzene CAS No. 847148-75-8

2-(Benzyloxy)-1-methoxy-4-(trifluoromethyl)benzene

Cat. No.: B6334890
CAS No.: 847148-75-8
M. Wt: 282.26 g/mol
InChI Key: YQMPCCDMYUAPJC-UHFFFAOYSA-N
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Description

2-(Benzyloxy)-1-methoxy-4-(trifluoromethyl)benzene is an aromatic compound characterized by the presence of a benzyloxy group, a methoxy group, and a trifluoromethyl group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Benzyloxy)-1-methoxy-4-(trifluoromethyl)benzene typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-(trifluoromethyl)phenol, benzyl bromide, and sodium methoxide.

    Reaction Steps:

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 2-(Benzyloxy)-1-methoxy-4-(trifluoromethyl)benzene can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The trifluoromethyl group can be reduced to a methyl group under specific conditions.

    Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products:

    Oxidation: Formation of 2-(benzyloxy)-1-formyl-4-(trifluoromethyl)benzene.

    Reduction: Formation of 2-(benzyloxy)-1-methoxy-4-methylbenzene.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(Benzyloxy)-1-methoxy-4-(trifluoromethyl)benzene has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development due to its unique chemical properties.

    Industry: Utilized in the development of new materials with specific properties, such as increased stability or reactivity.

Mechanism of Action

The mechanism of action of 2-(Benzyloxy)-1-methoxy-4-(trifluoromethyl)benzene involves its interaction with molecular targets through its functional groups. The benzyloxy and methoxy groups can participate in hydrogen bonding and van der Waals interactions, while the trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability. These interactions can influence the compound’s binding affinity and specificity towards various biological targets.

Comparison with Similar Compounds

  • 2-(Benzyloxy)-1-methoxy-4-methylbenzene
  • 2-(Benzyloxy)-1-methoxy-4-chlorobenzene
  • 2-(Benzyloxy)-1-methoxy-4-nitrobenzene

Comparison:

  • Uniqueness: The presence of the trifluoromethyl group in 2-(Benzyloxy)-1-methoxy-4-(trifluoromethyl)benzene imparts unique properties such as increased lipophilicity and metabolic stability compared to similar compounds with different substituents.
  • Reactivity: The trifluoromethyl group can influence the compound’s reactivity in chemical reactions, making it more resistant to certain types of chemical transformations.

Properties

IUPAC Name

1-methoxy-2-phenylmethoxy-4-(trifluoromethyl)benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13F3O2/c1-19-13-8-7-12(15(16,17)18)9-14(13)20-10-11-5-3-2-4-6-11/h2-9H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQMPCCDMYUAPJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(F)(F)F)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13F3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

A solution of sodium methoxide in methanol (25% wt, 20 ml) and the product from step (i) (1.20 g) was heated at 100° C. for 3 h. The mixture was quenched with water (100 ml) and the solid was filtered and dried, yield 1.28 g.
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